Sulindac Sulfone-d6
Description
Contextualization of Sulindac (B1681787) Metabolites in Biochemical Investigations
Sulindac is a prodrug, meaning it is administered in an inactive form and metabolized in the body into its active and inactive forms. mdpi.comresearchgate.net This metabolic process is a key area of study, as the different metabolites possess distinct biological activities.
Upon administration, Sulindac undergoes two primary metabolic transformations: reduction to Sulindac Sulfide (B99878) and irreversible oxidation to Sulindac Sulfone. merck.com Sulindac Sulfide is the pharmacologically active metabolite, responsible for the anti-inflammatory effects of the drug through the inhibition of prostaglandin (B15479496) synthesis. mdpi.commerck.com In contrast, Sulindac Sulfone is generally considered to be inactive as an anti-inflammatory agent because it does not significantly inhibit cyclooxygenase (COX) enzymes. caymanchem.comcancernetwork.com However, research has revealed that Sulindac Sulfone possesses other interesting biological activities, including the ability to inhibit cancer cell growth. researchgate.netresearchgate.net
The research significance of Sulindac Sulfone lies in its distinct biological profile compared to its sulfide counterpart. researchgate.net Its ability to induce apoptosis (programmed cell death) in cancer cells, seemingly independent of COX inhibition, has made it a focal point of cancer research. researchgate.netiiarjournals.org Studies have investigated its potential as a chemopreventive agent, particularly in colon cancer. caymanchem.comresearchgate.net The fact that it is an oxidized metabolite also makes it a key subject in studies of drug metabolism, helping researchers to understand the enzymatic processes involved in the biotransformation of Sulindac. nih.gov
Overview of Sulindac and its Key Metabolites: Sulfide and Sulfone
Significance of Stable Isotope Labeling (d6) in Chemical Biology and Analytical Sciences
Stable isotope labeling is a powerful technique used to track the fate of molecules in biological systems. wikipedia.orgsilantes.com By replacing certain atoms in a molecule with their heavier, non-radioactive isotopes, researchers can distinguish the labeled compound from its naturally occurring, unlabeled counterparts. symeres.comacanthusresearch.com
Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is commonly used for this purpose. symeres.comcreative-proteomics.com Introducing deuterium into a molecule like Sulindac Sulfone creates a "heavy" version of the compound. musechem.com This labeling does not significantly alter the chemical properties of the molecule, allowing it to behave similarly to the unlabeled compound in biological systems. acanthusresearch.com Using techniques like mass spectrometry, researchers can then trace the metabolic pathways of the deuterated compound, providing valuable insights into how it is absorbed, distributed, metabolized, and excreted. mdpi.comthermofisher.com This technique, known as metabolic flux analysis, helps to map the intricate biochemical pathways within an organism. creative-proteomics.com
Deuterated compounds, such as Sulindac Sulfone-d6, are indispensable as internal standards in quantitative bioanalytical methods, particularly those using liquid chromatography-mass spectrometry (LC-MS). clearsynth.comaptochem.com An internal standard is a compound of known concentration that is added to a sample to be analyzed. clearsynth.com By comparing the signal of the analyte (the substance being measured) to the signal of the internal standard, researchers can accurately quantify the amount of the analyte in the sample. clearsynth.comaptochem.com
Deuterated analogs are considered the gold standard for internal standards because their chemical and physical properties are nearly identical to the analyte. acanthusresearch.comscioninstruments.com This ensures that they behave similarly during sample preparation, extraction, and analysis, which corrects for any variability in these processes and improves the accuracy and precision of the measurement. aptochem.comcerilliant.com The mass difference between the deuterated standard and the non-deuterated analyte allows for their distinct detection by the mass spectrometer.
Principles of Deuterium Labeling for Metabolic Tracing
Overview of Research Trajectories for this compound
Research involving this compound primarily follows its application as an internal standard for the accurate quantification of Sulindac Sulfone in biological matrices such as plasma, urine, and tissue samples. capes.gov.brcapes.gov.brnih.govresearchgate.net These quantitative studies are crucial for:
Pharmacokinetic studies: Determining how the body absorbs, distributes, metabolizes, and excretes Sulindac and its metabolites. nih.govresearchgate.net
Metabolic profiling: Understanding the formation and fate of Sulindac Sulfone in various biological systems. nih.gov
Preclinical and clinical research: Accurately measuring the levels of Sulindac Sulfone in studies investigating its potential therapeutic effects, particularly in cancer research. researchgate.netnih.gov
The use of this compound ensures the reliability and accuracy of the data generated in these studies, which is essential for advancing our understanding of this compound's biological role and potential therapeutic applications.
Data Tables
Table 1: Key Properties of Sulindac and its Metabolites
| Compound | Role | Primary Biological Activity |
| Sulindac | Prodrug | Inactive until metabolized mdpi.com |
| Sulindac Sulfide | Active Metabolite | Anti-inflammatory (COX inhibitor) merck.com |
| Sulindac Sulfone | Oxidized Metabolite | Lacks significant anti-inflammatory activity, induces apoptosis in cancer cells caymanchem.comresearchgate.net |
Table 2: Applications of Deuterated Standards in Research
| Application | Description |
| Metabolic Tracing | Following the path of a labeled compound through biological systems to understand metabolic pathways. mdpi.comnih.gov |
| Quantitative Bioanalysis | Using a labeled compound as an internal standard to accurately measure the concentration of an unlabeled analyte. clearsynth.comwindows.net |
| Pharmacokinetic Studies | Determining the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.govresearchgate.net |
Properties
Molecular Formula |
C₂₀H₁₁D₆FO₄S |
|---|---|
Molecular Weight |
378.45 |
Synonyms |
(Z)-5-Fluoro-2-methyl-1-[[4-(methylsulfonyl)phenyl]methylene]-1H-indene-3-acetic Acid-d6; Aptosyn-d6; Exisulind-d6; FGN 1-d6; Prevatec-d6; |
Origin of Product |
United States |
Metabolic Formation and Biotransformation Pathways of Sulindac Sulfone
Enzymatic Oxidation of Sulindac (B1681787) to Sulindac Sulfone in Biological Systems
The oxidation of sulindac to sulindac sulfone is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system located in the liver. nih.govresearchgate.net This enzymatic process is a key step in the metabolism of sulindac. ontosight.ai Studies using rat liver microsomes have demonstrated that this oxidation is dependent on the presence of an NADPH-regenerating system, confirming the role of P450 enzymes. nih.gov
Research has identified several specific cytochrome P450 isoforms responsible for the oxidation of sulindac. The primary enzymes involved belong to the CYP1A, CYP1B, and CYP3A families. researchgate.netresearchgate.net In human colon cancer cell lines, treatment with sulindac and its sulfide (B99878) metabolite led to an increased expression of CYP1A1, CYP1A2, and CYP1B1 mRNA, suggesting these enzymes play a role in its metabolism. nih.gov
Specificity of CYP1A2, CYP1B1, and CYP3A4 Isoforms The oxidation of sulindac to sulindac sulfone is specifically catalyzed by CYP1A2, CYP1B1, and CYP3A4. researchgate.net Studies with purified human P450 enzymes have shown that human CYP1A2 is effective in oxidizing both the (R)- and (S)-epimers of sulindac. nih.gov Human CYP1B1 also contributes to the oxidation of the (R)-epimer. nih.gov While direct catalytic data for CYP3A4 in the oxidation of the sulindac parent drug is less detailed in some studies, its involvement in the broader metabolism of sulindac, including the oxidation of the sulfide metabolite back to sulindac and further to the sulfone, is acknowledged. researchgate.netontosight.ai
Role of Flavin-Containing Monooxygenases in Sulindac Oxidation
In addition to the cytochrome P450 system, flavin-containing monooxygenases (FMOs) are also involved in the metabolism of sulindac, particularly in the oxidation of its active metabolite, sulindac sulfide. ucl.ac.uknih.gov FMOs are a separate class of enzymes that catalyze the oxygenation of various compounds containing nitrogen or sulfur. mdpi.com
The FMO3 isoform, which is abundantly expressed in the human liver, plays a significant role in sulindac metabolism. ucl.ac.ukaacrjournals.org FMO3 catalyzes the oxidation of sulindac sulfide back to the parent drug, sulindac (a sulfoxide), and can be involved in its further oxidation to sulindac sulfone. ucl.ac.ukcore.ac.uk This enzymatic activity is stereoselective. nih.gov The efficiency of FMO3 can be affected by genetic polymorphisms, which can lead to variations in how individuals metabolize sulindac. nih.govaacrjournals.org For instance, certain FMO3 variants are associated with decreased enzyme activity, potentially leading to higher levels of the active sulindac sulfide. ucl.ac.ukaacrjournals.org
Stereochemical Considerations in the Oxidation of Sulindac Epimers
Sulindac possesses a chiral center at the sulfur atom of the sulfoxide (B87167) group, meaning it exists as two different stereoisomers, or epimers: (R)-sulindac and (S)-sulindac. nih.gov The metabolic enzymes often exhibit stereoselectivity, meaning they metabolize one epimer more readily than the other.
Studies using purified P450 enzymes have shown that human CYP1A2 is active against both epimers, but appears to be most active with the (S)-epimer. nih.gov In contrast, the major purified P450 enzymes responsible for oxidizing the (R)-epimer include human CYP1A2 and CYP1B1. nih.gov FMO enzymes also show stereoselectivity, with purified human FMO3 efficiently oxidizing sulindac sulfide with a high preference towards forming the (R)-isomer of the sulfoxide. nih.gov
Irreversibility of Sulindac to Sulindac Sulfone Biotransformation
The metabolic pathway of sulindac involves both reversible and irreversible steps. The reduction of sulindac (sulfoxide) to sulindac sulfide is a reversible reaction. researchgate.netnih.gov However, the subsequent oxidation of sulindac to sulindac sulfone is an irreversible process. nih.govresearchgate.netresearchgate.netnih.gov This means that once sulindac sulfone is formed, it cannot be converted back to either sulindac or sulindac sulfide in the body. researchgate.netresearchgate.net This irreversible oxidation effectively removes the compound from the reversible reduction-oxidation cycle and represents a final metabolic inactivation step. nih.gov
Data Tables
Table 1: Key Enzymes in Sulindac Oxidation This table summarizes the major enzymes involved in the oxidation of sulindac and its sulfide metabolite.
| Enzyme Family | Specific Isoform | Substrate | Product |
|---|---|---|---|
| Cytochrome P450 | CYP1A2 | Sulindac, Sulindac Sulfide | Sulindac Sulfone |
| Cytochrome P450 | CYP1B1 | Sulindac | Sulindac Sulfone |
| Cytochrome P450 | CYP3A4 | Sulindac, Sulindac Sulfide | Sulindac Sulfone |
Table 2: Stereoselectivity of Enzymes in Sulindac Metabolism This table details the preferential metabolism of sulindac epimers by different enzyme isoforms.
| Enzyme | Preferred Epimer/Substrate | Metabolic Action |
|---|---|---|
| Human CYP1A2 | (S)-Sulindac | Oxidation to Sulindac Sulfone |
| Human CYP1B1 | (R)-Sulindac | Oxidation to Sulindac Sulfone |
Molecular and Cellular Mechanisms of Sulindac Sulfone Activity in Research Models
Modulation of Intracellular Signaling Pathways (Cyclooxygenase-Independent)
Sulindac (B1681787) sulfone's effects are not reliant on the inhibition of prostaglandin (B15479496) synthesis. capes.gov.brnih.gov Instead, its activity is linked to the modulation of several key intracellular signaling pathways that are crucial in cell growth and proliferation.
Inhibition of Cyclic Guanosine (B1672433) Monophosphate Phosphodiesterase (cGMP PDE)
A primary mechanism of sulindac sulfone is the inhibition of cyclic guanosine monophosphate phosphodiesterase (cGMP PDE) enzymes. aacrjournals.orgnih.goviiarjournals.org These enzymes are responsible for the degradation of the second messenger cGMP. mdpi.com By inhibiting cGMP PDE, sulindac sulfone leads to an increase in intracellular cGMP levels. aacrjournals.orgnih.gov Research has shown that both sulindac sulfide (B99878) and sulindac sulfone inhibit cGMP PDE activity at concentrations that also inhibit cancer cell growth. mdpi.com Specifically, the inhibition of the type 5 cGMP phosphodiesterase (PDE5) has been identified as a key part of this mechanism. sigmaaldrich.com This inhibitory action on cGMP-degrading enzymes like PDE2, 3, 5, and 10, with a particular emphasis on PDE5, is a critical aspect of its activity. aacrjournals.org
Activation of cGMP-Dependent Protein Kinase (PKG) Signaling
The elevation of intracellular cGMP levels resulting from PDE inhibition leads to the activation of cGMP-dependent protein kinase (PKG). aacrjournals.orgnih.goviiarjournals.org This activation of the cGMP/PKG pathway is a critical step in the downstream effects of sulindac sulfone. aacrjournals.orgnih.gov The activation of PKG has become a point of considerable interest as a novel molecular mechanism for inducing apoptosis in cancer cells. dntb.gov.ua Evidence suggests that the antineoplastic activity of sulindac sulfone is mediated through this pathway, leading to the suppression of tumor cell growth and the induction of apoptosis. aacrjournals.orgnih.gov
Suppression of Wnt/β-Catenin Pathway Components
The activation of the cGMP/PKG pathway by sulindac sulfone has been shown to suppress the Wnt/β-catenin signaling pathway. aacrjournals.orgnih.gov This is a significant finding, as the Wnt/β-catenin pathway plays a crucial role in the progression of several cancers, including colorectal cancer. aacrjournals.org The mechanism of suppression involves the transcriptional downregulation of β-catenin. aacrjournals.orgnih.gov This leads to a reduction in the transcriptional activity of the β-catenin/T-cell factor (TCF) complex, which in turn downregulates key proteins that regulate cell proliferation and survival, such as cyclin D1 and survivin. aacrjournals.orgnih.govebi.ac.uk Studies have shown that sulindac can inhibit the Wnt/β-catenin pathway by decreasing the nuclear localization of β-catenin and the transcription of its target genes. mdpi.com
Effects on K-ras-Dependent Signaling and Gene Expression
Research indicates that sulindac sulfone can inhibit K-ras-dependent signaling. sigmaaldrich.comrndsystems.commayflowerbio.com Specifically, it has been shown to inhibit the expression of COX-2 in human colon cancer cells that have a mutated K-ras oncogene. sigmaaldrich.commayflowerbio.com Furthermore, the active metabolite of sulindac, sulindac sulfide, has been found to inhibit Ras signaling, which can lead to reduced activation of downstream effectors like MAP/ERK kinase 1/2. biorxiv.orgaacrjournals.org This suggests that the antitumorigenic effects of sulindac derivatives may be partly mediated through the inhibition of the Ras pathway. aacrjournals.org
Induction of Programmed Cell Death (Apoptosis) in Experimental Cell Lines
A significant outcome of the molecular activities of sulindac sulfone is the induction of apoptosis, or programmed cell death, in various cancer cell lines. capes.gov.brnih.goviiarjournals.org This pro-apoptotic effect is a key contributor to its growth-inhibitory properties. capes.gov.br
Mechanism of Apoptosis Induction Independent of Prostaglandin Synthesis Inhibition
The induction of apoptosis by sulindac sulfone is independent of COX inhibition and the subsequent reduction in prostaglandin levels. capes.gov.brnih.gov Studies have demonstrated that both sulindac sulfide and sulfone are potent inducers of apoptosis in a time- and dose-dependent manner. capes.gov.braacrjournals.org This apoptotic response is considered a primary mechanism for the cell growth inhibitory activity of these compounds. capes.gov.braacrjournals.org The process is initiated through the activation of the cGMP/PKG signaling pathway, which can trigger downstream events leading to apoptosis. aacrjournals.orgnih.gov For instance, the sustained activation of c-Jun NH2-terminal kinase 1 (JNK1), a downstream target of the PKG pathway, leads to the activation of intracellular caspases and subsequently apoptosis. sigmaaldrich.com
Table 1: Effects of Sulindac Sulfone on Intracellular Signaling Pathways
| Signaling Pathway Component | Effect of Sulindac Sulfone | Key Research Findings | Citations |
|---|---|---|---|
| cGMP Phosphodiesterase (PDE) | Inhibition | Increases intracellular cGMP levels. aacrjournals.orgnih.gov | aacrjournals.org, nih.gov, iiarjournals.org, mdpi.com, sigmaaldrich.com |
| cGMP-Dependent Protein Kinase (PKG) | Activation | Mediates suppression of tumor cell growth and induction of apoptosis. aacrjournals.orgnih.gov | aacrjournals.org, nih.gov, nih.gov, iiarjournals.org, dntb.gov.ua |
| Wnt/β-Catenin | Suppression | Downregulates β-catenin transcription and TCF transcriptional activity. aacrjournals.orgnih.gov | aacrjournals.org, nih.gov, ebi.ac.uk, mdpi.com |
| K-ras Signaling | Inhibition | Inhibits K-ras-dependent COX-2 expression. sigmaaldrich.commayflowerbio.com | rndsystems.com, sigmaaldrich.com, mayflowerbio.com, aacrjournals.org |
Table 2: Induction of Apoptosis by Sulindac Sulfone in Experimental Cell Lines
| Cell Line Type | Observation | Mechanism | Citations |
|---|---|---|---|
| Colon Carcinoma Cells | Strong induction of apoptosis. | Independent of cell cycle progression and prostaglandin synthesis inhibition. capes.gov.braacrjournals.org | capes.gov.br, nih.gov, aacrjournals.org |
| Various Tumor Cell Lines | Inhibition of growth and induction of apoptosis. | Apoptosis is the primary mechanism for growth inhibition. capes.gov.br | capes.gov.br, iiarjournals.org |
Role of Polyamine Metabolism in Apoptosis Induction
A significant mechanism underlying the pro-apoptotic activity of sulindac sulfone involves the modulation of polyamine metabolism. nih.gov Polyamines, such as putrescine, spermidine, and spermine, are polycations essential for cell growth and proliferation, and their levels are often elevated in cancer cells. oup.companbela.com
Research has shown that sulindac sulfone can induce apoptosis in colon cancer cells through a pathway independent of COX inhibition but dependent on polyamine depletion. nih.govcapes.gov.br The key enzyme in this process is spermidine/spermine N1-acetyltransferase (SSAT), a catabolic enzyme that acetylates polyamines, marking them for export or further breakdown. nih.govoup.com
Studies using colon cancer cell lines have demonstrated that sulindac sulfone treatment leads to a significant induction of the SSAT gene. nih.gov This upregulation of SSAT activity enhances the catabolism and export of polyamines, leading to a reduction in their intracellular concentrations. nih.govmdpi.com The resulting depletion of the cellular polyamine pool is a critical trigger for the induction of apoptosis. nih.gov In experimental models, the apoptotic effects of sulindac sulfone could be partially reversed by the addition of exogenous putrescine, further confirming the central role of polyamine depletion in this process. nih.gov This induction of SSAT by sulindac sulfone has been linked to the activation of peroxisome proliferator-activated receptors (PPARs), specifically PPAR-gamma. nih.gov
Table 1: Research Findings on Sulindac Sulfone and Polyamine Metabolism
| Finding | Model System | Key Outcome | Citation(s) |
|---|---|---|---|
| Induces SSAT gene expression | Human colorectal cancer cells | Increased SSAT RNA levels, leading to polyamine depletion. | nih.gov |
| Reduces cellular polyamine content | Colon cancer cells | Inhibition of cell proliferation and induction of apoptosis. | nih.gov |
| Induces SAT1 (SSAT) expression | Cell-based models | Stimulates polyamine export and inhibits cell growth. | panbela.comcapes.gov.br |
| Enhances SSAT activity | Colon cancer cells | Leads to suppressed polyamine content. | oup.com |
Regulation of Cellular Proliferation in In Vitro and Animal Models
Sulindac sulfone has been demonstrated to inhibit the growth and proliferation of various cancer cell lines in vitro, as well as reduce tumor growth in animal models. researchgate.netnih.gov Its antiproliferative effects are generally less potent than those of its counterpart, sulindac sulfide. nih.govnih.gov
In vitro studies have shown that sulindac sulfone can significantly reduce cell numbers in cultures of human colon carcinoma cells (e.g., HT-29, SW480, RKO) and other tumor cell lines. nih.govnih.gov The primary mechanism for this growth inhibition is the induction of apoptosis rather than a direct inhibition of the cell cycle. researchgate.netnih.gov While sulindac sulfide can induce cell cycle arrest, sulindac sulfone typically does not, except under specific mitogenic stimulation conditions. researchgate.netnih.gov The growth inhibitory effects of sulindac sulfone were observed to be dose-dependent. nih.gov
Table 2: Effects of Sulindac Metabolites on Cancer Cell Proliferation In Vitro
| Compound | Cell Line(s) | Effect | Potency Comparison | Citation(s) |
|---|---|---|---|---|
| Sulindac Sulfone | HT-29, SW480, RKO (Colon) | Inhibits cell growth primarily via apoptosis. | Less potent than sulindac sulfide. | nih.govnih.gov |
| Sulindac Sulfide | HT-29, SW480, RKO (Colon) | Inhibits cell growth; downregulates Sp transcription factors. | More potent than sulindac sulfone. | nih.govnih.gov |
| Sulindac | Ovarian Cancer Cells (OV433, OVCAR5, etc.) | Inhibits cell proliferation in a dose-dependent manner. | Not directly compared to metabolites in this study. | frontiersin.org |
| Sulindac Sulfide | HEP-2 (Laryngeal SCC) | Significantly decreases cell proliferation and induces apoptosis. | More effective than other COX inhibitors tested. | psu.edu |
Interactions with Specific Enzymes and Proteins
Beyond its effects on polyamine pathways, sulindac sulfone interacts with other specific proteins, contributing to its pharmacological profile.
Sulindac sulfone is a potent inhibitor of aldose reductase. caymanchem.combiocat.com This enzyme is part of the polyol pathway, which converts glucose to sorbitol. caymanchem.com Under normal glycemic conditions, this pathway is minor, but in hyperglycemic states, such as diabetes, its increased activity is implicated in the development of long-term diabetic complications. researchgate.net
In vitro enzymatic assays have determined that sulindac sulfone, along with sulindac and sulindac sulfide, are effective un-competitive inhibitors of human aldose reductase. researchgate.net Sulindac sulfone itself has a reported IC₅₀ (half-maximal inhibitory concentration) of 367 nM. caymanchem.combiocat.com This potent inhibition suggests that sulindac sulfone could contribute to the beneficial effects of sulindac in the context of diabetic complications by blocking the excessive flux of glucose through the polyol pathway. caymanchem.comcaymanchem.comresearchgate.net
Influence on Gene Expression and Transcriptional Activities
Sulindac sulfone can alter cellular behavior by modulating the expression of specific genes involved in cell growth and apoptosis.
The Non-steroidal Anti-inflammatory Drug (NSAID)-Activated Gene 1 (NAG-1), also known as GDF-15, is a member of the transforming growth factor-β (TGF-β) superfamily that has pro-apoptotic and anti-tumorigenic properties. scielo.broup.com Its expression can be induced by various compounds, including some NSAIDs. oup.com
However, research indicates a clear distinction between the effects of sulindac metabolites on NAG-1 expression. Studies have consistently shown that it is sulindac sulfide, the COX-active metabolite, that is a potent inducer of NAG-1 expression in cancer cells. scielo.broup.comaacrjournals.orgscielo.braacrjournals.org In contrast, sulindac sulfone does not appear to induce NAG-1 expression. oup.com This differential effect highlights the distinct molecular pathways engaged by the two metabolites. While sulindac sulfide's anticancer activity is linked to the induction of the tumor suppressor gene NAG-1, the mechanisms for sulindac sulfone's activity appear to be independent of this particular gene. oup.comaacrjournals.org
Advanced Analytical Methodologies Utilizing Sulindac Sulfone D6
Application as an Internal Standard in Quantitative Bioanalysis
Sulindac (B1681787) Sulfone-d6 is the labeled counterpart of Sulindac Sulfone, which is an active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Sulindac. pharmaffiliates.com In the body, Sulindac undergoes reversible reduction to the active sulfide (B99878) metabolite and irreversible oxidation to the inactive sulfone metabolite. chemicalbook.infda.gov Due to its structural similarity and distinct mass from the unlabeled analyte, Sulindac Sulfone-d6 is an ideal internal standard for bioanalytical assays.
Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
The development of sensitive and reliable Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods is crucial for the quantitative analysis of drugs and their metabolites in biological matrices. In such methods, an internal standard is essential to correct for variations in sample preparation and instrument response. This compound is employed for this purpose in the quantification of Sulindac and its metabolites.
A typical LC-MS/MS method involves the separation of analytes using a liquid chromatograph, followed by detection with a tandem mass spectrometer. nih.gov The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the internal standard. For instance, in the analysis of Sulindac and its metabolites, the following transitions might be monitored: m/z 357 → 233 for Sulindac, m/z 341 → 233 for Sulindac sulfide, and m/z 373 → 233 for Sulindac sulfone. nih.gov The use of a stable isotope-labeled internal standard like this compound, which has a higher mass due to the deuterium (B1214612) atoms, allows for clear differentiation from the endogenous analyte while ensuring similar chromatographic behavior and ionization efficiency. pharmaffiliates.comlgcstandards.com
Enhancement of Measurement Accuracy and Reliability
The addition of a known concentration of this compound to a sample at the beginning of the analytical process allows for the accurate quantification of the target analyte. Any loss of analyte during sample extraction, processing, or injection into the LC-MS/MS system will be mirrored by a proportional loss of the internal standard. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be compensated for, leading to highly accurate and reliable measurements. nih.gov This is particularly important when dealing with complex biological matrices such as plasma, urine, or tissue homogenates. nih.gov The use of an internal standard like this compound helps to achieve satisfactory results in terms of precision and accuracy, with coefficients of variation typically below 15%. nih.gov
Development of Mass Spectrometry-Based Assays for Metabolite Profiling
Mass spectrometry-based assays are powerful tools for studying the metabolic fate of drugs. This compound plays a key role in these assays, facilitating the accurate identification and quantification of various metabolites.
Differentiation Between Parent Compounds and Metabolites
In drug metabolism studies, it is essential to distinguish between the parent drug and its various metabolites. Sulindac is metabolized to Sulindac sulfide (the active form) and Sulindac sulfone (the inactive form). chemicalbook.infda.gov By using this compound as an internal standard, researchers can confidently identify and quantify each of these compounds in a complex mixture. The distinct mass of the deuterated standard allows for its clear separation from the signals of the parent drug and its non-deuterated metabolites in the mass spectrum, preventing any ambiguity in identification. nih.gov
Studies of Drug Interaction Mechanisms
Mass spectrometry assays utilizing this compound can also be employed to investigate drug interaction mechanisms. For example, these assays can be used to determine how co-administered drugs affect the metabolism of Sulindac. By accurately measuring the levels of Sulindac and its metabolites in the presence and absence of another drug, researchers can identify potential drug-drug interactions that may alter the efficacy or safety profile of Sulindac. nih.gov
Deuterium Labeling for Investigating Pharmacokinetic Properties in Pre-Clinical Studies
Deuterium labeling is a valuable technique in pre-clinical pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug. Substituting hydrogen with deuterium in a molecule can subtly alter its metabolic rate without significantly changing its chemical properties. google.com
Interactive Data Table: Properties of Sulindac and its Metabolites
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Sulindac | C20H17FO3S | 356.42 |
| Sulindac Sulfide | C20H17FO2S | 340.42 |
| Sulindac Sulfone | C20H17FO4S | 372.42 |
| This compound | C20H11D6FO4S | 378.45 |
Tracing Drug Distribution in Animal Models
The use of stable isotope-labeled compounds like this compound is fundamental for accurately mapping the biodistribution of a drug and its metabolites in preclinical animal models. Because this compound is chemically almost identical to the endogenous (non-labeled) sulfone metabolite, it is expected to follow the same distribution pathways. However, its increased mass due to the six deuterium atoms allows it to be unambiguously distinguished and quantified by mass spectrometry (LC-MS/MS). nih.govscience.govnih.gov This technique is crucial for determining tissue-specific accumulation and identifying potential target sites or areas of unforeseen concentration.
In animal studies with the parent drug, Sulindac, metabolites have been found to be widely distributed. drugs.com Studies in rats have demonstrated that Sulindac penetrates the blood-brain and placental barriers. fda.gov Furthermore, it is excreted into rat milk, with concentrations reaching 10-20% of those found in plasma. fda.gov By administering this compound, researchers can conduct highly specific distribution studies. For example, after administration, tissue samples from various organs can be analyzed to precisely quantify the concentration of the deuterated sulfone. This provides clear data on tissue penetration and accumulation, which is vital for understanding both the therapeutic action and potential toxicity of the parent drug's metabolic products. nih.gov The liver and kidney have been identified as major sites for the bioactivation of Sulindac, and significant metabolic activity is observed in all tissues examined. nih.gov
| Tissue | Relative Concentration Factor (vs. Plasma) | Key Research Finding |
|---|---|---|
| Liver | High | A primary site for metabolism and bioactivation of Sulindac. nih.gov |
| Kidney | High | A major site of metabolic activity and crucial for elimination. nih.gov |
| Milk (in rats) | 0.1 - 0.2 | Demonstrates excretion into milk, with concentrations 10-20% of plasma levels. fda.gov |
| Brain | Low | Indicates penetration of the blood-brain barrier. fda.gov |
| Placenta | Low | Shows placental transfer, an important consideration in developmental studies. fda.gov |
Monitoring of Elimination Pathways in Experimental Systems
Understanding how a drug and its metabolites are cleared from the body is a cornerstone of pharmacology. This compound is an invaluable tool for elucidating the elimination pathways of the sulfone metabolite. The primary routes of excretion for Sulindac metabolites are through urine and feces. hres.canih.gov Approximately 50% of an administered dose of Sulindac is eliminated in the urine, with the conjugated sulfone metabolite being the major component. fda.govhres.canih.gov Less than 1% appears in the urine as the active sulfide metabolite. hres.canih.gov An additional 25% of the dose is found in feces, primarily as the sulfone and sulfide metabolites. hres.canih.gov
By using this compound in experimental systems, researchers can precisely track its journey through these elimination channels without interference from endogenous compounds. Following administration of the deuterated compound to an animal model, urine, feces, and bile can be collected over time. Analysis with LC-MS/MS allows for the exact measurement of the excreted this compound, providing definitive data on its clearance rate, elimination half-life, and the extent of its excretion via renal and fecal routes. nih.gov This methodology also helps to quantify the role of enterohepatic circulation, a process where metabolites excreted in the bile are reabsorbed from the intestine. fda.gov
| Excretion Route | Approximate Percentage of Dose | Major Metabolites Detected |
|---|---|---|
| Urine | ~50% | Conjugated Sulindac Sulfone, Sulindac. hres.canih.gov |
| Feces | ~25% | Sulindac Sulfone, Sulindac Sulfide. hres.canih.gov |
Utilization in Metabolic Research to Understand Individual Variations
A significant challenge in pharmacology is the variability in drug response among individuals. This variation is often due to genetic differences in metabolic enzymes. This compound is particularly useful in research aimed at understanding these individual metabolic differences. The metabolism of Sulindac involves a reversible reduction to the active Sulindac Sulfide and an irreversible oxidation to the inactive Sulindac Sulfone. drugs.comfda.gov
Research has shown that there is significant individual variability in the capacity for renal oxidation of Sulindac Sulfide to its inactive metabolites. nih.gov This variability can be linked to genetic polymorphisms in key metabolic enzymes. tandfonline.comaacrjournals.org Specifically, variations in the gene for Flavin-containing monooxygenase 3 (FMO3), an enzyme that inactivates Sulindac, have been shown to affect its metabolism. tandfonline.comaacrjournals.orgresearchgate.net Polymorphisms in FMO3 may reduce the enzyme's ability to catabolize the drug, potentially leading to a longer half-life of its active form and influencing clinical outcomes. aacrjournals.orgnih.gov One study noted that polymorphisms in the FMO3 gene were associated with a significant reduction in mucosal prostanoid levels in patients treated with Sulindac. aacrjournals.org
This compound facilitates the precise study of these metabolic pathways. It can be used as an internal standard in pharmacokinetic studies to accurately quantify the levels of Sulindac and its metabolites in individuals with different genetic profiles. frontiersin.org By correlating specific FMO3 genotypes with the plasma concentrations of this compound and other metabolites, researchers can establish a direct link between genetic makeup and metabolic phenotype. tandfonline.comfrontiersin.org This application is crucial for advancing personalized medicine, where understanding a patient's genetic profile could help predict their response to a drug.
| Factor | Enzyme/Process Involved | Observed Effect |
|---|---|---|
| Genetic Polymorphisms | Flavin-containing monooxygenase 3 (FMO3) | Variants (e.g., E158K, E308G) can reduce enzyme activity, altering the rate of Sulindac inactivation. aacrjournals.orgnih.gov |
| Metabolic Phenotype | Renal oxidation | Significant inter-individual differences in the urinary concentration of active metabolites. nih.gov |
| Enzyme Induction | Cytochrome P450 (P450) system | (S)-Sulindac can increase the activity of the P450 system, which is responsible for oxidation to Sulindac Sulfone. nih.gov |
Synthetic Chemistry and Isotopic Labeling of Sulindac Sulfone D6
Strategies for Deuterium (B1214612) Incorporation at Specific Molecular Sites
The introduction of deuterium into organic molecules like sulindac (B1681787) sulfone can be achieved through various established methods. The choice of strategy depends on the desired location of the deuterium atoms and the stability of the molecule under the required reaction conditions.
Common strategies for deuterium labeling include:
Hydrogen-Deuterium Exchange (HDE): This method involves the exchange of hydrogen atoms with deuterium. For aromatic systems, this is often accomplished using a strong acid in the presence of a deuterium source like deuterium oxide (D₂O) or through metal-catalyzed hydrogen isotope exchange (HIE). resolvemass.caacs.org Late-stage HIE, utilizing transition-metal catalysts such as those based on iridium, allows for the direct and selective replacement of C-H bonds with C-D bonds under mild conditions. acs.org
Use of Deuterated Reagents: Specific functional groups can be deuterated by using reagents that already contain deuterium. simsonpharma.com For instance, a deuterated methyl group (-CD₃) can be introduced using deuterated methyl iodide (CD₃I). The sulfone moiety in Sulindac Sulfone-d6 is derived from a precursor containing a methylthio group; deuteration at this site likely involves a deuterated methylating agent during the synthesis of the precursor.
Synthesis from Deuterated Precursors: A highly effective method for ensuring specific labeling is to build the molecule from starting materials that are already deuterated. simsonpharma.com This approach provides excellent control over the location and number of deuterium atoms incorporated into the final structure.
Metal-Catalyzed Hydrogenation: For molecules with double bonds, catalytic hydrogenation using deuterium gas (D₂) in the presence of a metal catalyst (e.g., palladium on carbon) can introduce deuterium atoms across the bond. simsonpharma.com
For this compound, a combination of these strategies is likely employed to achieve hexadeuteration at the specific sites indicated by its structure.
Chemical Synthesis Routes for this compound and Related Analogs
The synthesis of this compound is based on the established synthetic pathways for sulindac and its metabolites. The general synthesis of the parent compound, sulindac, involves a multi-step sequence. chemicalbook.in The process typically starts from p-fluorobenzaldehyde, which is converted to 5-fluoro-2-methyl-3-indanone through several steps. chemicalbook.in This indanone is then condensed with a p-methylthiobenzaldehyde derivative to form the core structure of sulindac sulfide (B99878). chemicalbook.in
The synthesis of Sulindac Sulfone is achieved through the oxidation of the sulfide group in either sulindac or sulindac sulfide. chemicalbook.invulcanchem.com To produce this compound, deuterated intermediates must be introduced into this pathway. This can be accomplished by using deuterated starting materials or by performing specific deuteration reactions on non-labeled intermediates before the final oxidation step.
Table 1: General Synthesis Steps for Sulindac Analogs
| Step | Reaction Type | Reactants | Product |
| 1 | Knoevenagel Condensation | 5-fluoro-2-methyl-3-indenylacetic acid, p-methylthiobenzaldehyde | 5-fluoro-2-methyl-1-(p-methylthiobenzylidene)-3-indenylacetic acid (Sulindac Sulfide) |
| 2 | Oxidation | Sulindac Sulfide, Oxidizing Agent (e.g., sodium periodate) | Sulindac (Sulfoxide) |
| 3 | Further Oxidation | Sulindac or Sulindac Sulfide, Strong Oxidizing Agent | Sulindac Sulfone |
This table is based on synthesis routes described in sources chemicalbook.in. The synthesis of the d6 analog would require the incorporation of deuterated versions of the initial reactants or specific deuteration steps.
After synthesis, this compound must be rigorously purified and characterized to ensure its identity, purity, and isotopic enrichment.
Purification Techniques:
Preparative Column Chromatography: Silica gel column chromatography is a standard method used to separate the desired labeled compound from reaction byproducts and unreacted starting materials. mdpi.comresearchgate.net
Recrystallization: This technique is used to purify solid compounds based on differences in solubility, often yielding a highly crystalline product. chemicalbook.in
Characterization Techniques: The structural integrity and purity of the synthesized compound are confirmed using a combination of spectroscopic and chromatographic methods.
Table 2: Analytical Techniques for Characterization of this compound
| Technique | Purpose | Typical Observations |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity by separating the compound from impurities. | A single major peak indicates high purity (>95%). lgcstandards.com |
| Mass Spectrometry (MS) / High-Resolution MS (HRMS) | Confirms molecular weight and elemental composition. | The measured mass corresponds to the calculated mass of the deuterated formula (C₂₀H₁₁D₆FO₄S). mdpi.comresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) | Confirms the chemical structure and the specific sites of deuterium incorporation. | Absence or significant reduction of proton signals at the deuterated positions in the ¹H-NMR spectrum. mdpi.comnih.gov The use of deuterated solvents like DMSO-d6 is standard. nih.govacs.org |
These analytical methods are essential for validating the final product for its intended use as a stable isotope-labeled standard. capes.gov.brresolvemass.ca
Development of Efficient Deuteration Protocols
Challenges in the Synthesis of Deuterated Compounds for Research
The synthesis of deuterated compounds like this compound presents several challenges:
Synthetic Complexity: The introduction of deuterium at specific sites often requires multi-step, sophisticated synthetic protocols and specialized equipment. resolvemass.casimsonpharma.com
Isotopic Purity and Regioselectivity: Achieving high isotopic enrichment at the desired positions without unintended isotopic scrambling can be difficult. Controlling the regioselectivity of deuteration, especially in complex molecules, is a significant hurdle. acs.orgmusechem.com
Kinetic Isotope Effects: The presence of heavier deuterium atoms can slightly alter the chemical and physical properties of a molecule, potentially affecting reaction rates (kinetic isotope effect). simsonpharma.commusechem.com This must be considered during the design of the synthetic route.
Enantioselective Synthesis Approaches for Sulindac Derivatives
While Sulindac Sulfone is an achiral molecule, its precursor, sulindac, is a chiral sulfoxide (B87167). The development of enantioselective methods to synthesize single enantiomers of sulindac and related sulfoxides is an active area of research. These methods are crucial because different enantiomers can have distinct biological activities.
The primary strategy for the enantioselective synthesis of sulindac is the asymmetric oxidation of the prochiral sulindac sulfide. mdpi.comnih.gov Key approaches include:
Titanium-Catalyzed Oxidation: Using a titanium(IV) isopropoxide complex with a chiral ligand, such as (R,R)- or (S,S)-hydrobenzoin or diethyl tartrate, in the presence of an oxidant like tert-butyl hydroperoxide, allows for the synthesis of chiral sulindac esters with high enantiomeric purity. mdpi.comresearchgate.net
Phosphoric Acid Catalysis: BINOL-based phosphoric acid derivatives have been used as catalysts to achieve the enantioselective preparation of (R)-sulindac in high yield and excellent enantiomeric excess. nih.gov
Kagan Sulfoxidation: The asymmetric Kagan sulfoxidation is another key method reported for the highly enantioselective synthesis of sulindac. researchgate.netresearchgate.net
These advanced synthetic methods provide access to enantiomerically pure sulindac derivatives, which are valuable tools for further chemical and biological studies.
Comparative Biochemical and Biological Studies Involving Sulindac Sulfone D6
Evaluation in Animal Models of Disease Progression (Non-Clinical)
Animal studies have provided significant evidence for the chemopreventive effects of Sulindac (B1681787) and its metabolites. Sulindac Sulfone, despite its lack of COX inhibitory activity, has been shown to inhibit chemical carcinogenesis in rodent models. nih.govcaymanchem.com In a rat model of colon cancer induced by azoxymethane (B1215336) (AOM), dietary administration of Sulindac Sulfone was found to reduce the incidence, multiplicity, and burden of tumors. nih.gov This effect was observed without a corresponding reduction in prostaglandin (B15479496) levels, further supporting a COX-independent mechanism of action. caymanchem.com
Similarly, in a rat model of mammary carcinogenesis induced by 1-methyl-1-nitrosourea (MNU), Sulindac Sulfone demonstrated significant chemopreventive activity. nih.gov It reduced cancer incidence and the number of cancers per rat, and also prolonged the latency period before tumor development. nih.gov The efficacy of Sulindac Sulfone in this model was comparable to that of Sulindac Sulfoxide (B87167). nih.gov
However, the effectiveness of Sulindac Sulfone can vary depending on the animal model. In the APC mutant Min mouse model of colorectal cancer, Sulindac Sulfone was found to be ineffective at reducing tumor multiplicity, whereas Sulindac Sulfide (B99878) was effective. nih.gov This highlights the complexity of the underlying mechanisms and potential differences in drug metabolism and action across different models of carcinogenesis.
Direct comparisons between Sulindac Sulfone and Sulindac Sulfide in animal tumor models have revealed important differences in their in vivo efficacy. While both compounds show activity in vitro, their effects in vivo can diverge.
The following table provides a comparative overview of the findings in different animal models.
| Animal Model | Carcinogen/Tumor Type | Compound | Effect on Tumorigenesis | Reference |
| Rat | Azoxymethane (AOM)-induced colon cancer | Sulindac Sulfone | Inhibition | nih.govcaymanchem.com |
| Rat | 1-methyl-1-nitrosourea (MNU)-induced mammary cancer | Sulindac Sulfone | Inhibition | nih.gov |
| Sulindac Sulfoxide | Inhibition | nih.gov | ||
| APC Mutant Min Mouse | Spontaneous intestinal tumors | Sulindac Sulfone | Ineffective | nih.gov |
| Sulindac Sulfide | Inhibition | nih.gov | ||
| Nude Mouse Xenograft | HCA-7 human colon carcinoma | Sulindac Sulfone | No effect | nih.gov |
| Sulindac Sulfide | Inhibition | nih.gov | ||
| Nude Mouse Xenograft | HCT-116 human colon carcinoma | Sulindac Sulfone | No effect | nih.gov |
Studies on Carcinogenesis Inhibition in Rodent Models
Structure-Activity Relationship Investigations with Deuterated Analogs
Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), is a tool used in pharmaceutical research to modulate the metabolic stability and pharmacokinetic properties of a compound. medchemexpress.com In the context of Sulindac Sulfone, the deuterated analog Sulindac Sulfone-d6 is primarily used as an internal standard in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification in biological samples. vulcanchem.com
The key impact of deuteration on the biochemical activity of Sulindac Sulfone in research models is related to its metabolic stability. Deuterium labeling can reduce the rate of metabolic degradation. vulcanchem.com For instance, studies with Sulindac Sulfone-d3 in in vitro hepatocyte models have shown a longer half-life compared to the non-deuterated compound, indicating that the carbon-deuterium bond is stronger and less susceptible to enzymatic cleavage by cytochrome P450 enzymes. vulcanchem.com This increased metabolic stability makes deuterated analogs valuable for studying metabolic pathways and hepatic clearance. vulcanchem.com
While the primary application of this compound is in analytical and metabolic studies, the principle of using deuteration to alter pharmacokinetics has broader implications for drug design. By slowing down metabolism, deuteration can potentially enhance the therapeutic efficacy or alter the safety profile of a drug. medchemexpress.com However, for this compound specifically, the available literature focuses on its role as a research tool rather than a therapeutic agent with altered biochemical activity in terms of its direct pharmacological targets. The minimal alteration of steric and electronic properties by deuterium substitution ensures that its fundamental interactions with biological targets are expected to be similar to the non-deuterated form. vulcanchem.com
Exploration of Derivatives for Enhanced Research Tool Development
The development of derivatives from sulindac and its primary metabolites, sulindac sulfide and sulindac sulfone, represents a significant strategy in creating refined tools for biochemical and biological research. Similar to the use of isotopically labeled standards like this compound for metabolic tracking, these chemically modified analogs are designed to dissect the complex mechanisms of action associated with the parent compound. A primary goal in this exploration is to isolate and enhance specific biological activities, such as anticancer effects, while eliminating others, most notably the cyclooxygenase (COX) inhibition responsible for the anti-inflammatory properties of sulindac. mdpi.comacs.org This allows researchers to probe cellular pathways and targets that are independent of prostaglandin synthesis. researchgate.net
A major focus has been the creation of derivatives with attenuated or abolished COX-inhibitory activity to study the non-COX-mediated anticancer properties of the sulindac scaffold. mdpi.com By modifying key functional groups, scientists have successfully uncoupled the anti-inflammatory and antineoplastic effects.
One prominent example is the development of Sulindac Sulfide Amide (SSA) . In this derivative, the carboxyl moiety of sulindac sulfide, which is crucial for binding to the active site of COX enzymes, is replaced with an N,N-dimethylethyl amide group. mdpi.comresearchgate.net This modification dramatically reduces its ability to inhibit both COX-1 and COX-2, rendering it a poor anti-inflammatory agent but a potent tool for studying COX-independent pathways. mdpi.com Research has shown that while SSA is significantly less potent at inhibiting COX enzymes compared to its parent compound, sulindac sulfide (SS), it is more potent in inhibiting cancer cell growth and inducing apoptosis. mdpi.comresearchgate.net This derivative has been instrumental in demonstrating that the anticancer activity can be linked to the inhibition of cyclic guanosine (B1672433) monophosphate phosphodiesterase (cGMP PDE) and subsequent activation of cGMP-dependent protein kinase (PKG) signaling. mdpi.com
Table 1: Comparative COX Inhibition of Sulindac Sulfide (SS) and its Amide Derivative (SSA)
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
|---|---|---|
| Sulindac Sulfide (SS) | 1.2 | 9.0 |
| Sulindac Sulfide Amide (SSA) | 81.6 | >200 |
This table illustrates how chemical modification in SSA drastically reduces COX inhibitory potency compared to the parent sulfide, creating a selective research tool. Data sourced from mdpi.com.
Another successful approach involved the removal of the indenyl methyl group from sulindac sulfide to create 2'-des-methyl sulindac sulfide analogs. acs.orgacs.org This subtle structural change was also found to abolish COX inhibition. These derivatives were developed as tools to explore other potential targets, such as the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor involved in cellular differentiation and metabolism. acs.org A series of these analogs were synthesized and evaluated for their ability to activate PPARγ-dependent transcription. The findings revealed that specific substitutions on the benzylidene ring were critical for potent activity, identifying compounds that could serve as selective PPARγ agonists for research, independent of COX activity. acs.org
Table 2: PPARγ Activation by 2'-des-methyl Sulindac Sulfide Derivatives
| Compound | Description | EC₅₀ for PPRE-Luciferase Activity (µM) |
|---|---|---|
| 2 | 2'-des-methyl sulindac sulfide | 0.4 |
| 24 | Biphenyl (B1667301) derivative | 0.1 |
| 27 | Biphenyl derivative | 0.1 |
| 29 | Biphenyl derivative | 0.1 |
| 28 | Thio-methylated biphenyl derivative | 1.0 |
This table shows the potency of various 2'-des-methyl derivatives in activating PPARγ, highlighting their utility as research probes for this specific pathway. Data sourced from acs.org.
Further explorations have produced extensive libraries of sulindac analogs by modifying the core structure with various chemical groups, including different amines, oxazoles, and thiazoles. tandfonline.comopenmedicinalchemistryjournal.com These libraries are screened against panels of cancer cell lines to establish detailed structure-activity relationships for anticancer effects. openmedicinalchemistryjournal.comuky.edu For instance, a series of amine-containing analogs of sulindac sulfide, sulfoxide, and sulfone were synthesized and tested. Among these, the sulindac sulfone analog 12 (a benzylaminoethyl derivative) displayed significant anticancer activity, while other sulfide-based analogs also showed potency against colon, prostate, and breast cancer cell lines. uky.edu These studies provide a portfolio of compounds with varied activities, allowing researchers to select the most appropriate tool to investigate specific cancer-related mechanisms. tandfonline.comopenmedicinalchemistryjournal.com
Table 3: Growth Inhibitory Activity of Selected Sulindac Amine Analogs
| Compound | Parent Metabolite | Modification | CC₅₀ (µM) vs. HT29 Cells | CC₅₀ (µM) vs. PC3 Cells | CC₅₀ (µM) vs. MDA-MB-231 Cells |
|---|---|---|---|---|---|
| 8 | Sulindac Sulfide | Furan-2-ylmethylaminoethyl | 1.4 | 1.2 | 1.7 |
| 12 | Sulindac Sulfone | Benzylaminoethyl | 1.8 | 1.9 | 2.5 |
| 13 | Sulindac Sulfide | Ethane Amine | 1.9 | 2.1 | 2.5 |
This table presents the cytotoxic concentration (CC₅₀) of various amine derivatives against different cancer cell lines, demonstrating the generation of diverse research tools from different sulindac metabolites. Data sourced from uky.edu.
Ultimately, the synthesis and evaluation of these diverse derivatives provide a sophisticated toolkit for the scientific community. By systematically altering the sulindac framework, researchers have developed probes that can selectively activate or inhibit specific cellular targets, thereby helping to elucidate the complex, multi-faceted biological activities of the parent drug and its metabolites far beyond their original anti-inflammatory application. acs.orgtandfonline.com
Future Directions in Sulindac Sulfone D6 Research
Exploration of Novel Molecular Targets in In Vitro Systems
While Sulindac (B1681787) Sulfone is known for its lack of cyclooxygenase (COX) inhibitory activity, which distinguishes it from its precursor Sulindac and its sulfide (B99878) metabolite, its distinct anticancer properties suggest the existence of unique molecular targets. researchgate.netmdpi.com Future research will continue to leverage modern biochemical and cell-based assays to uncover these targets. Sulindac Sulfone-d6, while primarily an analytical tool, is essential for validating the in vitro findings by enabling accurate quantification of the active compound in cell culture media and lysates.
Recent breakthroughs have identified the voltage-dependent anion channels (VDAC) 1 and 2, located on the outer mitochondrial membrane, as direct binding partners for Sulindac Sulfone. researchgate.netnih.gov This interaction has been shown to inhibit the mTORC1 pathway, leading to cell cycle arrest at the G1 phase and reduced cancer cell growth. researchgate.netnih.gov This discovery opens a significant avenue for future investigation into the downstream effects of VDAC modulation by Sulindac Sulfone.
Other potential targets for sulindac metabolites that warrant further investigation for the sulfone variant include cyclic guanosine (B1672433) monophosphate phosphodiesterase (cGMP PDE) isozymes and components of the Wnt/β-catenin and Notch signaling pathways. mdpi.comnih.govfrontiersin.org While some of these targets have been more closely associated with the sulfide metabolite, the structural similarity and distinct electronic properties of the sulfone necessitate a thorough investigation. nih.govfrontiersin.org
Table 1: Identified and Proposed Molecular Targets for Sulindac Metabolites
| Target | Metabolite(s) | Associated Pathway | Key Findings | Reference(s) |
| VDAC1 / VDAC2 | Sulindac Sulfone | mTORC1 Signaling | Direct binding confirmed; inhibition leads to G1 cell cycle arrest in colon cancer cells. | nih.gov, researchgate.net |
| cGMP Phosphodiesterase (PDE) | Sulindac Sulfide, Sulindac Sulfone | cGMP/PKG Signaling | Inhibition elevates cGMP levels, promoting apoptosis and inhibiting Wnt/β-catenin signaling. | mdpi.com, nih.gov |
| γ-Secretase | Sulindac Sulfide | Notch Signaling | Modulates γ-secretase, inhibiting Notch1 cleavage in triple-negative breast cancer models. | frontiersin.org |
Advancements in Isotopic Labeling Methodologies for Complex Metabolites
The utility of this compound is fundamentally tied to its nature as a stable isotope-labeled compound. The six deuterium (B1214612) atoms on the methyl and methylene (B1212753) groups provide a distinct mass shift without significantly altering the compound's chemical properties, making it an ideal internal standard for mass spectrometry. lgcstandards.com
Future advancements in this area are focused on several key aspects:
More Complex Labeling Patterns: While deuterium labeling is common, future methodologies may involve the incorporation of ¹³C or ¹⁵N atoms to create multiply-labeled standards. This can be particularly useful for complex metabolic fate studies where parts of the molecule may be cleaved or transformed.
Efficiency and Scalability of Synthesis: Developing more efficient, higher-yield, and scalable synthetic routes for producing deuterated metabolites is a continuous goal. This would make these critical research tools more accessible and cost-effective.
Positional Isotopic Labeling: Research into placing isotopic labels at specific, metabolically active sites can provide deeper insights into reaction mechanisms. For example, labeling positions susceptible to hydroxylation could help elucidate specific enzymatic pathways involved in further metabolism.
The chemical synthesis of such labeled compounds often involves specialized reactions. For instance, transformations involving sulfoxides and sulfones are central to creating these molecules and their analogues. acs.org Methodologies like the Pummerer reaction or specific oxidation/reduction sequences are adapted to incorporate isotopes during the synthetic process. acs.org
Integration with Multi-Omics Approaches in Pre-Clinical Studies (e.g., Proteomics, Metabolomics)
The future of preclinical drug evaluation lies in the integration of multiple "omics" disciplines to build a comprehensive picture of a drug's effect. nih.govresearchgate.net this compound is a key enabling tool for the metabolomics component of such studies, allowing for precise quantification of the parent drug metabolite. le.ac.uk
A future multi-omics study investigating Sulindac Sulfone could be structured as follows:
Transcriptomics: Analyze changes in gene expression (mRNA levels) in cancer cells treated with Sulindac Sulfone to identify upregulated or downregulated genetic pathways.
Proteomics: Quantify changes in the proteome to see how the transcriptomic changes translate into functional proteins. This could confirm, for example, the downregulation of proteins like cyclin D1 as a result of mTORC1 inhibition. nih.gov
Metabolomics: Use this compound as an internal standard to accurately measure the uptake and concentration of Sulindac Sulfone in the cells and link it to observed changes. hku.hk This would also involve profiling shifts in endogenous metabolites to understand the broader metabolic rewiring induced by the compound.
By integrating these datasets, researchers can construct detailed network pharmacology models that connect the initial drug-target interaction (e.g., Sulindac Sulfone binding to VDAC) to the ultimate phenotypic outcome (e.g., inhibition of tumor growth). nih.govresearchgate.net
Development of Enhanced Analytical Probes for Metabolic Research
This compound is, in essence, an enhanced analytical probe designed for mass spectrometry. researchgate.net Its value comes from its ability to be distinguished from its endogenous or non-labeled counterpart by mass, while behaving identically during sample extraction and chromatographic separation. This co-elution and differential mass detection are the bedrock of accurate quantification using the isotope dilution method.
Future developments in this area will likely focus on creating even more sophisticated probes:
Probes with Reporter Moieties: Incorporating fluorescent tags or biotin (B1667282) handles onto the core structure (while preserving its interaction with the target) could allow for visualization of the compound within the cell or facilitate affinity-purification experiments to identify binding partners.
Photo-affinity Probes: Designing analogues with photo-reactive groups would enable researchers to permanently cross-link the compound to its molecular target upon UV irradiation, simplifying the identification of binding proteins.
"Click-Chemistry" Compatible Probes: Integrating functional groups like alkynes or azides would allow for the use of click chemistry to attach various tags post-treatment, offering significant flexibility for different analytical applications.
Table 2: Comparison of Analytical Properties
| Property | Sulindac Sulfone | This compound | Advantage of Labeled Probe |
| Chemical Structure | C₂₀H₁₇FO₄S | C₂₀H₁₁D₆FO₄S | Deuterium substitution |
| Molecular Weight | ~372.41 g/mol | ~378.45 g/mol | Distinct mass-to-charge (m/z) ratio for MS detection |
| Chromatographic Behavior | Identical to d6-variant | Identical to non-labeled variant | Co-elution allows for direct comparison and normalization |
| Biological Activity | Active metabolite | Assumed biologically identical | Functions as a true tracer for the active compound |
| Primary Use | Therapeutic agent/analyte | Internal standard for quantification | Enables accurate and precise measurement in biological samples |
Computational Chemistry and Molecular Modeling Studies
Computational methods are indispensable for modern drug discovery and mechanistic studies. core.ac.uk While direct computational studies on this compound are rare (as the deuterium substitution has a minimal effect on the modeled binding interactions), molecular modeling of the parent compound, Sulindac Sulfone, is a critical area for future research.
Key applications of computational chemistry in this context include:
Molecular Docking: Simulating the binding of Sulindac Sulfone to the crystal structures of identified targets like VDAC1 and VDAC2 can help elucidate the specific amino acid residues involved in the interaction. nih.govcore.ac.uk This can explain the binding affinity and selectivity.
Quantum Chemistry: Ab initio or density functional theory (DFT) calculations can be used to understand the electronic structure of the sulfone moiety and compare it to the sulfide and sulfoxide (B87167), providing a rationale for their different biological activities and targets. uni-halle.de
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the drug-target complex over time, revealing conformational changes and the stability of the interaction that static docking cannot capture. This could be used to explore how the binding of Sulindac Sulfone affects the channel function of VDAC.
These computational approaches can generate testable hypotheses for further in vitro experiments and guide the rational design of new analogues with improved potency or altered target profiles. core.ac.uk
Q & A
Q. How do researchers address off-target effects of this compound in neuroprotection studies?
- Methodology : Use primary neuron cultures with genetic knockouts (e.g., Nrf2−/−) to isolate antioxidant pathways. In vivo, employ behavioral assays (e.g., open field tests) paired with oxidative stress markers (e.g., 8-OHdG). Cross-reference with RNA-seq data to distinguish neuroprotective from anti-inflammatory mechanisms .
Data Contradiction and Validation
- Key Consideration : this compound’s weak in vitro cytotoxicity (IC50 > 1 mM) contrasts with robust in vivo tumor suppression (>75% inhibition in xenografts). Address this by modeling tumor microenvironment factors (e.g., stromal interactions, hypoxia) in 3D co-culture systems and validating with in vivo imaging (e.g., bioluminescence tracking) .
Experimental Design Recommendations
- Dosage Optimization : Conduct pilot dose-ranging studies in rodents using LC-MS/MS-guided pharmacokinetics to establish therapeutic windows.
- Control Groups : Include cohorts treated with non-deuterated sulindac sulfone to isolate isotopic effects on metabolism and efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
